(2-Chloro-3,4-dimethoxyphenyl)acetonitrile physical properties
(2-Chloro-3,4-dimethoxyphenyl)acetonitrile physical properties
An In-depth Technical Guide to (2-Chloro-3,4-dimethoxyphenyl)acetonitrile for Advanced Research
This guide provides a comprehensive overview of the physical and chemical properties of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile (CAS No. 7537-07-7), a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established chemical principles to offer practical insights into its handling, synthesis, and characterization.
Core Physicochemical Properties
(2-Chloro-3,4-dimethoxyphenyl)acetonitrile is a polysubstituted aromatic compound. Its core structure, a phenylacetonitrile moiety, is functionalized with a chlorine atom and two methoxy groups, which significantly influence its physical properties, solubility, and reactivity. The presence of the ortho-chlorine atom, in particular, introduces steric and electronic effects that differentiate it from its widely studied analogue, (3,4-Dimethoxyphenyl)acetonitrile.
Quantitative Data Summary
The known physical properties of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile are summarized below. These values are critical for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 7537-07-7 | [1][2] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [1] |
| Molecular Weight | 211.65 g/mol | [1] |
| Appearance | Colorless to pale yellow solid/powder | [1] |
| Melting Point | 65-66 °C | [3] |
| Boiling Point | 324.9 °C at 760 mmHg | [3] |
| Solubility | Moderately soluble in organic solvents; sparingly soluble in water | [1] |
Structural Influence on Physical Properties: A Comparative Analysis
The addition of a chlorine atom at the C2 position of the benzene ring relative to the acetonitrile group has a predictable impact on the molecule's physical properties when compared to the non-chlorinated parent compound, (3,4-Dimethoxyphenyl)acetonitrile.
| Property | (2-Chloro-3,4-dimethoxyphenyl)acetonitrile | (3,4-Dimethoxyphenyl)acetonitrile | Causality of Difference |
| Molecular Weight | 211.65 g/mol | 177.20 g/mol | The addition of a chlorine atom (atomic weight ≈ 35.45 amu) increases the overall mass. |
| Melting Point | 65-66 °C[3] | 62-65 °C[4] | The ortho-chloro substituent can disrupt crystal lattice packing slightly, but its contribution to intermolecular forces results in a similar melting point to the parent compound. |
| Boiling Point | 324.9 °C (est.) | ~296 °C (lit.) | The increased molecular weight and greater polarity from the C-Cl bond lead to stronger van der Waals forces and dipole-dipole interactions, significantly raising the boiling point. |
| Polarity & Solubility | Higher | Lower | The electronegative chlorine atom increases the molecular dipole moment, which can enhance solubility in polar organic solvents. However, the overall hydrophobic character remains, limiting water solubility.[5] |
Synthesis and Purification
While specific literature detailing the synthesis of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile is not abundant, a robust and logical pathway can be designed based on well-established organic transformations. The most direct approach involves the conversion of the commercially available 2-Chloro-3,4-dimethoxybenzaldehyde.
Proposed Synthetic Workflow
The conversion of an aldehyde to a phenylacetonitrile can be efficiently achieved via a two-step, one-pot procedure involving reduction to a benzyl alcohol, conversion to a benzyl chloride, and subsequent cyanation. This method avoids the use of more hazardous reagents and offers good yields.
Caption: Proposed synthetic pathway for (2-Chloro-3,4-dimethoxyphenyl)acetonitrile.
Detailed Experimental Protocol
Step 1: Reduction of the Aldehyde
-
In a round-bottom flask, dissolve 2-Chloro-3,4-dimethoxybenzaldehyde (1.0 eq) in methanol at 0 °C (ice bath).
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 10 °C. The choice of NaBH₄ is critical as it is a mild reducing agent that selectively reduces the aldehyde without affecting the aromatic ring or methoxy groups.
-
Stir the reaction for 1-2 hours at room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding 1M HCl until the pH is ~6-7.
-
Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude (2-Chloro-3,4-dimethoxyphenyl)methanol, which can be used directly in the next step.
Step 2: Conversion to Benzyl Chloride and Cyanation
-
Dissolve the crude benzyl alcohol (1.0 eq) in an anhydrous solvent like toluene.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq) at 0 °C. SOCl₂ is an excellent choice for converting alcohols to chlorides as the byproducts (SO₂ and HCl) are gases, simplifying workup.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
In a separate flask, prepare a solution of sodium cyanide (NaCN, 1.5 eq) in DMSO. Extreme caution is required when handling cyanides.
-
Slowly add the solution of the in-situ generated benzyl chloride to the NaCN/DMSO mixture. DMSO is an ideal solvent for this Sₙ2 reaction, promoting a fast conversion rate.
-
Heat the reaction to 50-60 °C for 4-6 hours, monitoring by TLC.
-
Cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Step 3: Purification
-
The crude solid product is purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol and add water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.
Analytical Characterization
To confirm the identity and purity of the synthesized (2-Chloro-3,4-dimethoxyphenyl)acetonitrile, a standard battery of analytical techniques should be employed.
Caption: Analytical workflow for product validation.
-
¹H NMR: The spectrum should show two singlets for the two methoxy groups (around 3.9 ppm), a singlet for the benzylic CH₂ group (around 3.7 ppm), and two doublets in the aromatic region (around 6.9-7.2 ppm) corresponding to the two aromatic protons.
-
¹³C NMR: Approximately 10 distinct signals are expected, including the characteristic nitrile carbon (C≡N) signal around 117 ppm.
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch should be visible around 2250 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should display a molecular ion peak [M]⁺ at m/z 211 and a characteristic [M+2]⁺ peak at m/z 213 with an intensity of approximately one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom.
-
HPLC: High-performance liquid chromatography, typically with UV detection, should be used to determine the purity of the final compound, which is commercially available at ≥95%.[6]
Safety and Handling
(2-Chloro-3,4-dimethoxyphenyl)acetonitrile is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
GHS Hazard Information
The following hazard and precautionary statements are associated with this compound:
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H332 | Harmful if inhaled | |
| H335 | May cause respiratory irritation | |
| Signal Word | Warning | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Laboratory Handling Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its toxicity, it should be treated as hazardous chemical waste.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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A&K Pharmatech. (3,4-Dimethoxyphenyl)acetonitrile. [Link]
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National Analytical Corporation. (3,4-Dimethoxyphenyl)acetonitrile. [Link]
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Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Coll. Vol. 4, p.605 (1963); Vol. 34, p.64 (1954). [Link]
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ResearchGate. The synthesis route of the title compound.... [Link]
- Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
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Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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PubChem. 2-Chloro-2-phenylacetonitrile. [Link]
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Organic Syntheses. Alkylation of Phenylacetonitrile. Coll. Vol. 6, p.5 (1988); Vol. 55, p.1 (1976). [Link]
-
ResearchGate. Highly Efficient Synthesis of Chloro- and Phenoxy-Substituted Subphthalocyanines. [Link]
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ResearchGate. Toxicity and Health Effects of Ortho-chloro-benzylidene-malononitrile (CS gas). [Link]
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PubChem. Chloroacetonitrile. [Link]
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- 4. (3,4-Dimethoxyphenyl)acetonitrile, 99+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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